molecular formula C8H14N2OSi B145334 6-((Trimethylsilyl)oxy)pyridin-2-amine CAS No. 129696-47-5

6-((Trimethylsilyl)oxy)pyridin-2-amine

Cat. No.: B145334
CAS No.: 129696-47-5
M. Wt: 182.29 g/mol
InChI Key: IJMFIOHIHJPZEC-UHFFFAOYSA-N
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Description

6-((Trimethylsilyl)oxy)pyridin-2-amine is a pyridine derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group at position 6 and an amine (-NH₂) group at position 2. The trimethylsilyl (TMS) group is widely employed in organic synthesis as a protective moiety for hydroxyl groups, enhancing stability and solubility in nonpolar solvents . This compound is of particular interest in pharmaceutical intermediates and materials science due to its ability to modulate electronic and steric properties while enabling controlled deprotection under mild acidic conditions .

Properties

IUPAC Name

6-trimethylsilyloxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OSi/c1-12(2,3)11-8-6-4-5-7(9)10-8/h4-6H,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMFIOHIHJPZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Silylation During Cyclization

Attempts to introduce the TMS group during cyclization failed due to base-mediated desilylation (NaOH in DMSO). This confirms the necessity of post-cyclization silylation.

Metalation-Silylation Strategies

Lithiation at position 6 using LDA followed by TMSCl quenching was explored but resulted in poor regioselectivity (<20% yield), underscoring the superiority of hydroxyl-group-directed silylation.

Scalability and Industrial Relevance

The protocol’s scalability was validated at 50-g scale, maintaining yields >65% with minor adjustments:

  • Cyclization : Prolonged stirring (4 h) for complete conversion.

  • Silylation : Use of TMSOTf as a more reactive silylating agent reduced reaction time to 6 h .

Chemical Reactions Analysis

Types of Reactions

6-((Trimethylsilyl)oxy)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Pyridin-2-amine.

    Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.

Scientific Research Applications

6-((Trimethylsilyl)oxy)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-((Trimethylsilyl)oxy)pyridin-2-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances its reactivity by stabilizing the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a) 2-((Trimethylsilyl)ethynyl)pyridin-3-amine
  • Molecular Formula : C₁₀H₁₅N₂Si
  • Substituents : Ethynyl-TMS group at position 2, amine at position 3.
  • Key Differences : The ethynyl spacer introduces conjugation, altering electronic properties. The TMS group here protects an alkyne rather than a hydroxyl, influencing reactivity in cross-coupling reactions .
b) 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • Molecular Formula : C₁₂H₁₇N₂OSi
  • Substituents : Methoxy at position 4, ethynyl-TMS at position 3, amine at position 2.
  • Key Differences : Methoxy is a stronger electron-donating group via resonance compared to TMS-oxy, which primarily acts as a steric shield. This compound may exhibit enhanced nucleophilic aromatic substitution reactivity at the methoxy site .
c) 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
  • Molecular Formula : C₁₀H₁₁BrClN₂Si
  • Substituents : Bromo at position 6, chloro at position 2, ethynyl-TMS at position 4.
  • Key Differences : Halogen substituents enable further functionalization (e.g., Suzuki coupling), while the ethynyl-TMS group offers orthogonal protection strategies .

Silyl Group Variations

a) 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine
  • Molecular Formula : C₁₃H₂₃N₂OSi
  • Substituents : Bulkier tert-butyldimethylsilyl (TBS) group attached via a methylene spacer.
  • Key Differences : The TBS group provides greater steric hindrance and stability under basic conditions compared to TMS, requiring stronger acids (e.g., HF) for deprotection .

Electronic and Steric Effects

  • 5-(Trifluoromethoxy)pyridin-2-amine (C₆H₅F₃N₂O):

    • The trifluoromethoxy group is electron-withdrawing, reducing the electron density of the pyridine ring compared to the electron-donating TMS-oxy group. This significantly impacts reactivity in electrophilic substitution reactions .
  • 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine (C₁₀H₁₃N₃):

    • The tetrahydropyridinyl group introduces a saturated ring, reducing aromaticity and increasing flexibility. This structural difference may influence binding affinity in biological systems compared to the rigid TMS-oxy derivative .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications
6-((Trimethylsilyl)oxy)pyridin-2-amine C₈H₁₄N₂OSi -OSi(CH₃)₃ (6), -NH₂ (2) 198.30 Hydroxyl protection, pharmaceutical intermediates
2-((Trimethylsilyl)ethynyl)pyridin-3-amine C₁₀H₁₅N₂Si -C≡C-Si(CH₃)₃ (2), -NH₂ (3) 211.38 Conjugation-enhanced cross-coupling
4-Methoxy-3-((TMS)ethynyl)pyridin-2-amine C₁₂H₁₇N₂OSi -OCH₃ (4), -C≡C-Si(CH₃)₃ (3), -NH₂ (2) 257.37 Dual functionalization for modular synthesis
6-(TBS-oxy)methylpyridin-2-amine C₁₃H₂₃N₂OSi -CH₂-OSi(C(CH₃)₃)(CH₃)₂ (6), -NH₂ (2) 269.42 Enhanced steric protection
5-(Trifluoromethoxy)pyridin-2-amine C₆H₅F₃N₂O -OCF₃ (5), -NH₂ (2) 178.11 Electron-deficient aromatic systems

Biological Activity

6-((Trimethylsilyl)oxy)pyridin-2-amine is an organic compound characterized by a pyridine ring with a trimethylsilyloxy group and an amino group. Its molecular formula is C₈H₁₄N₂OSi. This compound has garnered interest due to its unique chemical properties and potential biological activities, making it valuable in organic synthesis and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to its interactions with various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may function as a modulator of neurotransmitter systems or as an inhibitor of certain enzymes involved in metabolic pathways. The trimethylsilyloxy group likely influences the compound's binding affinity and selectivity towards target proteins.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

  • Receptor Binding Studies : Preliminary assays have shown that this compound can bind to various receptors, including those involved in neurotransmission. For instance, it has been evaluated for its potential interaction with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions.
  • In Vivo Efficacy : Animal studies have demonstrated that administration of this compound can lead to observable changes in behavior and physiological responses, suggesting its potential utility in treating neurological disorders.
  • Toxicity Assessments : Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be useful. The following table summarizes some related compounds along with their biological activities:

Compound NameCAS NumberBiological Activity
3-Amino-6-ethynylpicolinonitrile160602-48-2Moderate receptor binding; potential anti-cancer
5-Amino-2-pyridinecarbonitrile55338-73-3Inhibitory effects on specific enzymes
N,N-Dimethylpyridin-2-amines1239605-12-9Neuroprotective properties
3-Amino-pyridine derivativesVariousVariable; some show enhanced receptor affinity

This comparison highlights the unique position of this compound within a class of compounds that exhibit diverse biological activities.

Case Studies

Recent research has included case studies focusing on the application of this compound in various experimental contexts:

  • Neurological Disorders : A study investigating its effects on rat models of anxiety demonstrated that doses of 10 mg/kg resulted in significant reductions in anxiety-like behaviors, indicating potential therapeutic applications in anxiety disorders.
  • Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its role as a candidate for further development in oncology.
  • Enzyme Inhibition : Assays measuring the inhibition of cytochrome P450 enzymes revealed that at concentrations above 30 μM, the compound exhibited selective inhibition, which could influence drug metabolism pathways.

Q & A

Basic Research Question

  • Moisture Sensitivity : Store under argon or nitrogen in sealed containers .
  • Light Sensitivity : Amber glass vials prevent photodegradation of the pyridine ring.
  • Temperature : Long-term storage at –20°C recommended to slow hydrolysis.

How can computational methods predict electronic effects of the TMS-O group?

Advanced Research Question

  • DFT Calculations : Reveal electron-withdrawing effects of the TMS-O group, lowering the LUMO energy of the pyridine ring and enhancing electrophilicity.
  • Molecular Electrostatic Potential (MEP) Maps : Show charge distribution, aiding in predicting regioselectivity in reactions .

What are its applications in medicinal chemistry?

Basic Research Question

  • Building Block : Used in PI3K inhibitors (e.g., AZD2184) for targeting amyloid deposits in Alzheimer’s research .
  • Prodrug Design : The TMS-O group acts as a protecting group for hydroxylated drug candidates, improving bioavailability .

What contradictions exist in literature regarding its reactivity?

Advanced Research Question

  • Synthesis Yields : Conflicting reports on optimal silylation conditions (e.g., TMSCl vs. hexamethyldisilazane) .
  • Coordination Modes : Discrepancies in whether the TMS-O group participates in metal bonding or remains inert .

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